(S)-2-(2-Fluorophenyl)piperidine
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Overview
Description
(S)-2-(2-Fluorophenyl)piperidine is a chiral compound with a piperidine ring substituted by a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Fluorophenyl)piperidine typically involves the reaction of 2-fluorobenzaldehyde with piperidine under specific conditions to form the desired product. The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorophenyl ketones, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
(S)-2-(2-Fluorophenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-Fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Fluorophenyl)piperidine: The enantiomer of (S)-2-(2-Fluorophenyl)piperidine with different stereochemistry.
2-(2-Chlorophenyl)piperidine: A similar compound with a chlorine substituent instead of fluorine.
2-(2-Bromophenyl)piperidine: A similar compound with a bromine substituent instead of fluorine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(2S)-2-(2-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m0/s1 |
InChI Key |
TVVQOANABUGGFL-NSHDSACASA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CC=C2F |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2F |
Origin of Product |
United States |
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